molecular formula C8H6N2 B102711 6-Ethenylpyridine-3-carbonitrile CAS No. 16173-99-2

6-Ethenylpyridine-3-carbonitrile

Cat. No. B102711
CAS RN: 16173-99-2
M. Wt: 130.15 g/mol
InChI Key: FBWDVFPJEWHTBH-UHFFFAOYSA-N
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Description

6-Ethenylpyridine-3-carbonitrile is a chemical compound that is part of the pyridinecarbonitrile family. It is characterized by the presence of an ethenyl group attached to the pyridine ring. The compound is of interest due to its potential use in various chemical reactions and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Synthesis Analysis

The synthesis of related pyridinecarbonitriles has been demonstrated using different methods. For instance, an efficient protocol for synthesizing 2-amino-4,6-diphenylpyridine-3-carbonitrile involves the condensation of chalcones with malononitrile and ammonium acetate in the presence of the ionic liquid ethylammonium nitrate, which can be recycled and reused multiple times . Although this method does not directly describe the synthesis of 6-ethenylpyridine-3-carbonitrile, it provides insight into the synthesis of similar compounds, which could potentially be adapted for the target molecule.

Molecular Structure Analysis

The molecular structure of pyridinecarbonitriles, including 6-ethenylpyridine-3-carbonitrile, is characterized by a pyridine ring with a nitrile group (C≡N) at the 3-position and an ethenyl group at the 6-position. The presence of these functional groups influences the reactivity and interaction of the molecule with other chemical species.

Chemical Reactions Analysis

The reactivity of 5-ethenyl-4-methyl-3-pyridinecarbonitrile, a closely related compound, has been studied, showing that its anion undergoes oxidative coupling when treated with dibenzoyl peroxide, leading to the formation of a dimeric product . This suggests that 6-ethenylpyridine-3-carbonitrile could also participate in similar oxidative coupling reactions. Additionally, the ethenyl side chain can be modified through oxymercuration-reduction, which is a useful transformation for the synthesis of alkaloid intermediates .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-ethenylpyridine-3-carbonitrile are not detailed in the provided papers, the properties of pyridinecarbonitriles in general can be inferred. These compounds are typically solid at room temperature and may exhibit moderate to high solubility in organic solvents. The presence of the nitrile group contributes to their reactivity, particularly in nucleophilic addition reactions.

Relevant Case Studies

A case study involving a structurally similar compound, 6'-(4-chlorophenyl)-3,4'-bipyridine-3'-carbonitrile, demonstrated its synthesis and subsequent evaluation for antimicrobial and cytotoxic activity . The compound showed excellent activity against certain bacteria and fungi, as well as potent cytotoxic activity against a human tumor liver cancer cell line. This highlights the potential of pyridinecarbonitriles, including 6-ethenylpyridine-3-carbonitrile, in the development of new therapeutic agents.

Scientific Research Applications

Photopolymerization Enhancement

6-Ethenylpyridine-3-carbonitrile derivatives have been explored for their potential in enhancing photopolymerization processes. A study demonstrated the efficiency of 2-amino-4,6-diphenylpyridine-3-carbonitrile derivatives as visible photosensitizers in vat photopolymerization 3D printing techniques. These derivatives, in combination with diphenyliodonium salt, showed good reactivity under UV-A and visible light sources for the polymerization of cycloaliphatic epoxide and vinyl monomers. Their application significantly accelerates both cationic and free-radical photopolymerization processes, making them valuable for rapid prototyping in 3D printing (Fiedor et al., 2020).

Organic Electronics and Optoelectronics

6-Ethenylpyridine-3-carbonitrile derivatives have found applications in the development of organic electronics and optoelectronic devices. The structural and optical properties of these derivatives have been studied, revealing their potential in thin-film applications. The studies focus on their photovoltaic properties and applications in fabricating organic–inorganic photodiode devices. These derivatives exhibit rectification behavior and photovoltaic properties, essential for enhancing the performance of photodiodes and organic solar cells (Zeyada et al., 2016).

Corrosion Inhibition

Investigations into the corrosion inhibition performance of pyranopyrazole derivatives, including 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and its analogs, have shown significant efficiency in protecting mild steel in acidic environments. These studies utilize electrochemical and gravimetric analyses to demonstrate the compounds' effectiveness as corrosion inhibitors, highlighting their potential for industrial applications in metal preservation (Yadav et al., 2016).

Molecular Engineering for Improved Photovoltaic Efficiency

Molecular engineering of 6-ethenylpyridine-3-carbonitrile derivatives has led to the development of novel electron donors with improved optoelectronic and photovoltaic properties. This approach has enabled the achievement of more desirable energy levels and a bathochromic shift in the absorption spectrum, significantly improving short-circuit current density and conversion efficiency in organic solar cells (Hundal et al., 2019).

Safety And Hazards

There is limited information available on the safety and hazards of 6-Ethenylpyridine-3-carbonitrile. It is recommended to handle the compound with care, avoid breathing in its dust, and use it only in a well-ventilated area .

properties

IUPAC Name

6-ethenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2/c1-2-8-4-3-7(5-9)6-10-8/h2-4,6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBWDVFPJEWHTBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597682
Record name 6-Ethenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethenylpyridine-3-carbonitrile

CAS RN

16173-99-2
Record name 6-Ethenylpyridine-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring solution of 6-bromopyridine-3-carbonitrile (2.0 g, 10.9 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.892 mg, 0.10 mmol), potassium vinyl trifluoroborate (2.93 g, 21.9 mmol), triethylamine (3.0 mL, 21.9 mmol), and water (0.5 mL). The reaction mixture was heated to reflux. Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc hexanes as eluent). Evaporation of the solvent yielded 6-ethenylpyridine-3-carbonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.892 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 100 mL round bottom flask equipped with a condenser was charged with 6-Chloro-nicotinonitrile (500 mg, 3.61 mmol), Pd(PPh3)4 (42 mg, 0.036 mmol), PPh3 (28.4 mg, 0.11 mmol), toluene (20 mL) and tributyl-vinyl-stannane (1.37 g, 4.33 mmol) under argon. The mixture was heated to reflux for three hours, then cooled to RT, quenched with water (12 mL), and extracted with EtOAc (30 mL) three times. The organic layer was combined and dried over MgSO4, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography (5% EtOAc/Hexane) to afford compound 384A as a light yellow oil (535 mg). HPLC retention time=1.43 min. (condition A), M+=131.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
42 mg
Type
catalyst
Reaction Step One
Name
Quantity
28.4 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirring solution of 6-bromopyridine-3-carbonitrile (2.0 g, 10.9 mmol), in EtOH (70 mL) were added bis[(diphenylphosphino)ferrocene]dichloropalladium(II), complex with dichloromethane (0.892 mg, 0.10 mmol), potassium vinyl trifluoroborate (2.93 g, 21.9 mmol), triethylamine (3.0 mL, 21.9 mmol), and water (0.5 mL). The reaction mixture was heated to reflux. Upon completion as determined by reverse phase HPLC-MS (1-2 h) and TLC (eluent: 10% ethyl acetate in hexanes), the reaction was cooled to room temperature, and then was diluted with water and extracted with EtOAc. The combined organic layers were washed with brine and dried over MgSO4. The extracts were concentrated and chromatographed over a column of SiO2 (0-20% EtOAc/hexanes as eluent). Evaporation of the solvent yielded 6-ethenylpyridine-3-carbonitrile.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
bis[(diphenylphosphino)ferrocene]dichloropalladium(II)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.892 mg
Type
reactant
Reaction Step One
[Compound]
Name
potassium vinyl trifluoroborate
Quantity
2.93 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 0.163 g (1.1 mmol) 5-cyano-2-(2-hydroxyethyl)pyridine and 0.029 g (0.15 mmol) p-toluenesulfonic acid hydrate in 10 mL toluene was heated to reflux for five hours in a flask equipped with a Dean-Stark trap. The cooled mixture was neutralized with 5 mL saturated sodium bicarbonate solution and extracted with ether (3×15 mL). The extract was washed with 3 mL brine, dried over sodium sulfate, and filtered. The filtrate was concentrated to give an oil which was purified by flash chromatography on silica gel elating with 1:3 ethyl acetate:hexane to give 0.052 g (36%) 5-cyano-2-vinylpyridine, mp 29°-30° C.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
0.029 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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